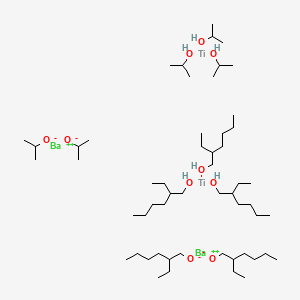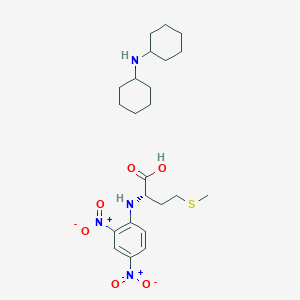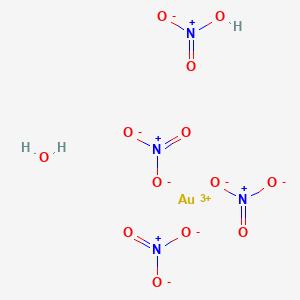
barium(2+);2-ethylhexan-1-ol;2-ethylhexan-1-olate;propan-2-ol;propan-2-olate;titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “barium(2+);2-ethylhexan-1-ol;2-ethylhexan-1-olate;propan-2-ol;propan-2-olate;titanium” is a complex chemical entity that involves multiple components. Each of these components plays a crucial role in the overall properties and applications of the compound. Barium(2+) is a divalent cation, 2-ethylhexan-1-ol is a primary alcohol, 2-ethylhexan-1-olate is its corresponding alkoxide, propan-2-ol is a secondary alcohol, propan-2-olate is its corresponding alkoxide, and titanium is a transition metal known for its strength and corrosion resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
2-Ethylhexan-1-ol: : This compound can be synthesized through the hydroformylation of propylene followed by hydrogenation. The process involves the reaction of propylene with carbon monoxide and hydrogen in the presence of a cobalt or rhodium catalyst to form butyraldehyde, which is then hydrogenated to form 2-ethylhexan-1-ol .
-
2-Ethylhexan-1-olate: : This alkoxide can be prepared by reacting 2-ethylhexan-1-ol with a strong base such as sodium or potassium hydride. The reaction typically takes place in an inert atmosphere to prevent the alkoxide from reacting with moisture or carbon dioxide in the air .
-
Propan-2-ol: The reaction can be carried out either by direct hydration using water and a catalyst or by indirect hydration using sulfuric acid followed by hydrolysis .
-
Propan-2-olate: : This alkoxide is formed by reacting propan-2-ol with a strong base such as sodium or potassium hydride. Similar to the preparation of 2-ethylhexan-1-olate, this reaction is also carried out in an inert atmosphere .
-
Titanium: : Titanium metal is typically produced through the Kroll process, which involves the reduction of titanium tetrachloride (TiCl4) with magnesium in an inert atmosphere. The resulting titanium sponge is then purified and melted to form titanium metal .
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Both 2-ethylhexan-1-ol and propan-2-ol can undergo oxidation reactions. For example, 2-ethylhexan-1-ol can be oxidized to 2-ethylhexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide . Propan-2-ol can be oxidized to acetone using similar oxidizing agents .
-
Reduction: : The alkoxides (2-ethylhexan-1-olate and propan-2-olate) can be reduced back to their corresponding alcohols using reducing agents such as lithium aluminum hydride .
-
Substitution: : The alkoxides can undergo nucleophilic substitution reactions with various electrophiles. For example, 2-ethylhexan-1-olate can react with alkyl halides to form ethers .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride
Bases: Sodium hydride, potassium hydride
Catalysts: Cobalt, rhodium
Major Products
2-Ethylhexanoic Acid: Formed from the oxidation of 2-ethylhexan-1-ol
Acetone: Formed from the oxidation of propan-2-ol
Ethers: Formed from the nucleophilic substitution of alkoxides with alkyl halides
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of applications in various fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and ethers.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to fix tissues.
Medicine: Utilized in the formulation of certain pharmaceuticals and as a solvent in drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and plasticizers.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In organic synthesis, the alkoxides act as nucleophiles, attacking electrophilic centers to form new bonds. In biological applications, the compound can interact with cellular components to stabilize structures for imaging. In industrial applications, the compound can act as a plasticizer, increasing the flexibility and durability of materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexanoic Acid: Similar to 2-ethylhexan-1-ol but with a carboxylic acid functional group.
Acetone: Similar to propan-2-ol but with a ketone functional group.
Titanium Tetrachloride: A precursor to titanium metal, similar in its use in the production of titanium.
Uniqueness
The uniqueness of this compound lies in its combination of components, which allows it to participate in a wide range of chemical reactions and applications. The presence of both primary and secondary alcohols, along with their corresponding alkoxides, provides versatility in organic synthesis. The inclusion of titanium adds strength and corrosion resistance, making the compound valuable in industrial applications.
Eigenschaften
IUPAC Name |
barium(2+);2-ethylhexan-1-ol;2-ethylhexan-1-olate;propan-2-ol;propan-2-olate;titanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H18O.2C8H17O.3C3H8O.2C3H7O.2Ba.2Ti/c5*1-3-5-6-8(4-2)7-9;5*1-3(2)4;;;;/h3*8-9H,3-7H2,1-2H3;2*8H,3-7H2,1-2H3;3*3-4H,1-2H3;2*3H,1-2H3;;;;/q;;;2*-1;;;;2*-1;2*+2;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJAYMFYOKDUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)C[O-].CCCCC(CC)C[O-].CC(C)O.CC(C)O.CC(C)O.CC(C)[O-].CC(C)[O-].[Ti].[Ti].[Ba+2].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H126Ba2O10Ti2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1318.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313624.png)
![N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313633.png)
![[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride](/img/structure/B6313635.png)
![4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside](/img/structure/B6313639.png)


![(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-5-[[4-[2-[4-[[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-10,15,20,25,30-pentakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methoxy]phenyl]propan-2-yl]phenoxy]methyl]-31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-10,15,20,25,30-pentakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane](/img/structure/B6313658.png)




![5,12-dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene](/img/structure/B6313686.png)


